

An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential

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Compound of Interest

Compound Name: 4-hydroxybutanamide

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Abstract

4-hydroxybutanamide, a simple bifunctional molecule, serves as a valuable scaffold in medicinal chemistry and drug development. Its structure, featuring both a hydroxyl and an amide group, allows for a diverse range of chemical modifications, leading to derivatives with significant biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of **4-hydroxybutanamide**. Furthermore, it delves into the therapeutic applications of its derivatives, focusing on their roles as inhibitors of GABA transporters for neurological disorders and matrix metalloproteinases (MMPs) in cancer therapy. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Chemical Structure and Properties

4-hydroxybutanamide, with the chemical formula $C_4H_9NO_2$, is a polar molecule characterized by a four-carbon chain terminating in a hydroxyl group at one end and an amide group at the other.^[1] This dual functionality imparts high solubility in water and other polar solvents, a critical property for its utility in biological systems.^[1] The presence of both hydrogen

bond donors (hydroxyl and amide N-H) and acceptors (carbonyl and hydroxyl oxygens) facilitates interactions with biological macromolecules.[\[1\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of **4-hydroxybutanamide** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C4H9NO2	[1] [2] [3] [4] [5] [6]
Molecular Weight	103.12 g/mol	[1] [2] [3] [4] [6]
CAS Number	927-60-6	[1] [2] [4]
IUPAC Name	4-hydroxybutanamide	[1] [4]
Melting Point	46-48 °C	[2] [6]
Boiling Point	156 °C @ 0.1 Torr	[2] [6]
Density	1.11 g/cm ³	[2] [6]
XLogP3	-1.3	[1] [2] [6]
Topological Polar Surface Area	63.3 Å ²	[1] [2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	3	[2]

Note: Some physical properties may vary based on experimental conditions.

Synthesis and Reactivity

Several synthetic routes to **4-hydroxybutanamide** and its derivatives have been established, primarily involving the amidation of carboxylic acids or their derivatives, and the ring-opening of lactones.

Synthesis of 4-hydroxybutanamide

- From 4-hydroxybutyric acid: Direct amidation of 4-hydroxybutyric acid can be achieved, though it may require catalysts such as boric acid to proceed efficiently.
- Via Acyl Chloride: A more reactive and often higher-yielding pathway involves the conversion of 4-hydroxybutyric acid to its corresponding acyl chloride, 4-hydroxybutyryl chloride, using a reagent like thionyl chloride (SOCl_2). The resulting acyl chloride is highly electrophilic and reacts readily with ammonia to produce **4-hydroxybutanamide**.
- From γ -Butyrolactone (GBL): The ring-opening of GBL, a cyclic ester, with ammonia provides an effective route to **4-hydroxybutanamide**.

Synthesis of Derivatives

- N-Substituted Derivatives via Aminolysis: N-substituted **4-hydroxybutanamides** can be synthesized through the aminolysis of γ -butyrolactone and its derivatives with various primary or secondary amines.^[1]
- N-Hydroxybutanamide Derivatives: A notable method for synthesizing N-hydroxybutanamide derivatives, which are potent MMP inhibitors, involves the ring-opening of N-substituted succinimides with aqueous hydroxylamine.^[7]

Chemical Reactivity

- Hydrolysis: Under acidic conditions, **4-hydroxybutanamide** can be hydrolyzed back to 4-hydroxybutanoic acid and an ammonium salt. This reaction is typically catalyzed by heating in the presence of a strong acid.
- Oxidation: The primary alcohol group can be oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in an anhydrous solvent.^[1]

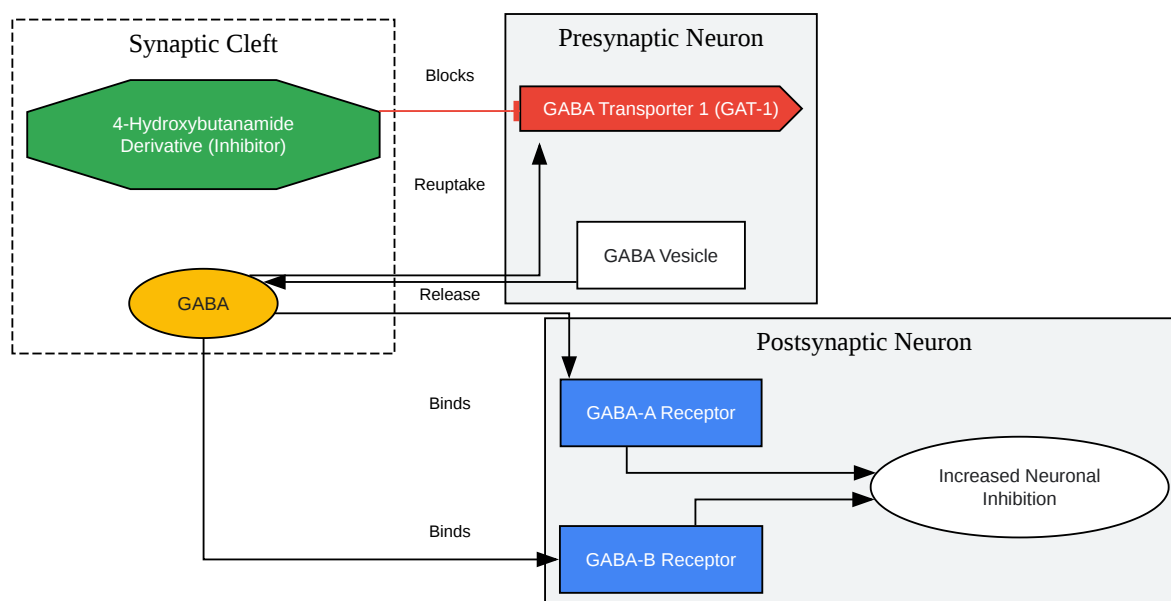
Applications in Drug Development

The **4-hydroxybutanamide** scaffold is a key starting point for the development of therapeutics targeting neurological disorders and cancer.

GABA Transporter Inhibitors

Derivatives of **4-hydroxybutanamide** are being extensively investigated as inhibitors of γ -aminobutyric acid (GABA) transporters (GATs).[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulating its concentration in the synaptic cleft can influence neuronal excitability.[1][2] By inhibiting GATs, particularly the GAT-1 subtype, these compounds increase the extracellular levels of GABA, leading to enhanced inhibitory signaling.[2][8] This mechanism of action has shown potential for anticonvulsant, antinociceptive (pain-relieving), and antidepressant-like effects in preclinical models.

The inhibition of GAT-1 primarily located on presynaptic neurons and astrocytes prevents the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA available to bind to postsynaptic GABA-A and GABA-B receptors, enhancing both phasic (synaptic) and tonic (extrasynaptic) inhibition.



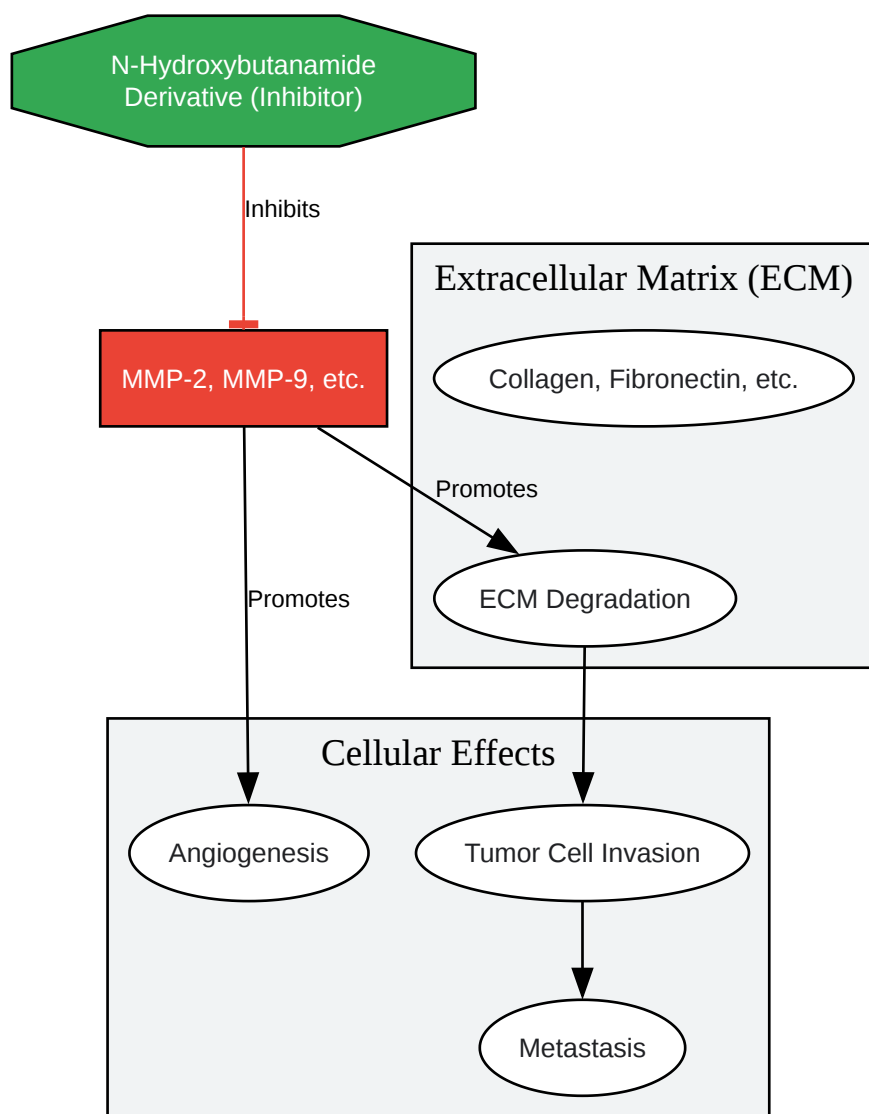
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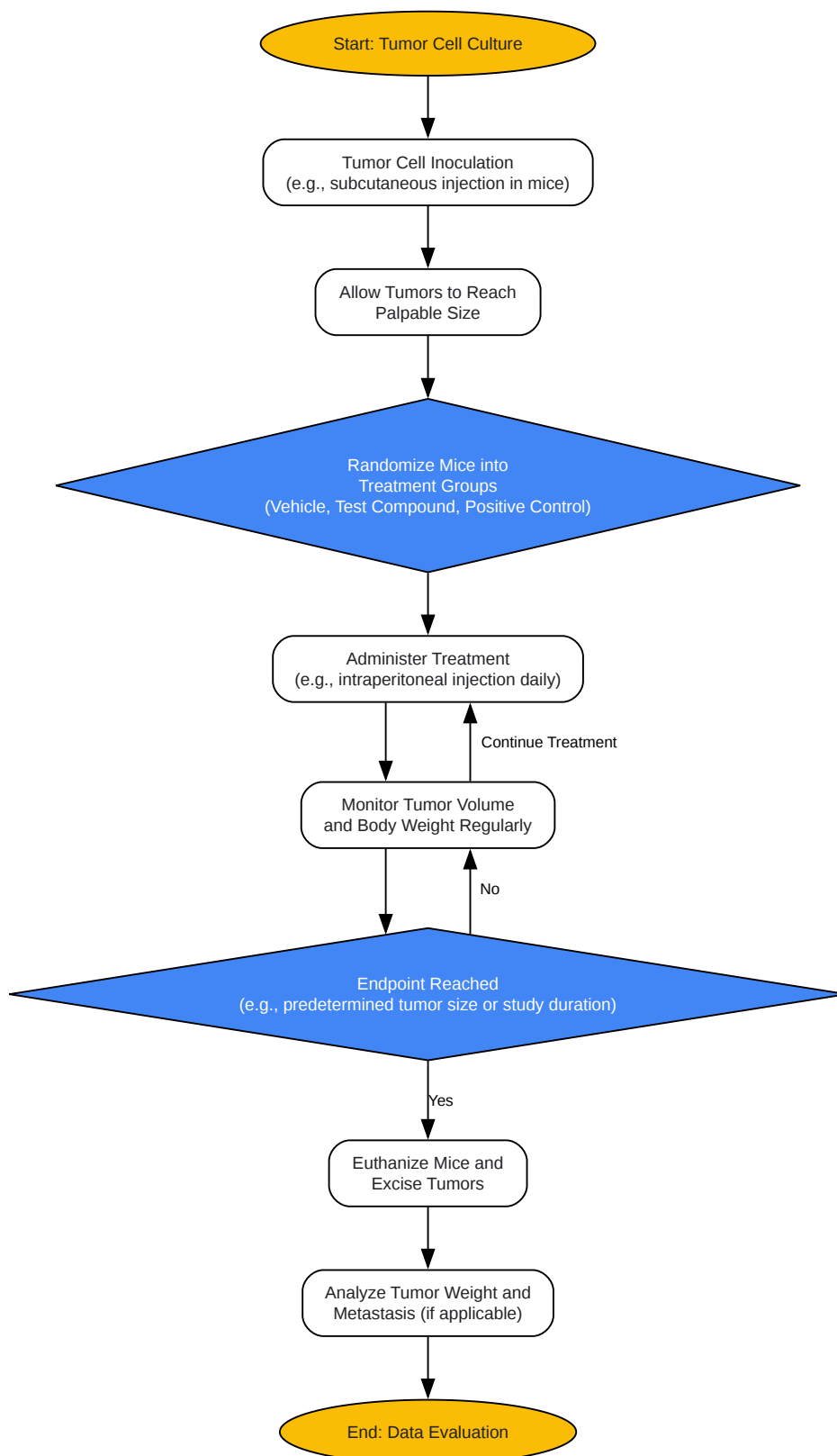
Figure 1. Mechanism of GAT-1 Inhibition by **4-Hydroxybutanamide** Derivatives.

Matrix Metalloproteinase (MMP) Inhibitors

N-hydroxybutanamide derivatives have emerged as potent inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.^{[7][9]} Overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with tumor invasion, metastasis, and angiogenesis.^{[7][10]} By inhibiting these enzymes, N-hydroxybutanamide derivatives can exhibit significant antitumor and antimetastatic effects.^{[7][11]} For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide has shown inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC₅₀ values in the low micromolar range and demonstrated a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis in a mouse melanoma model.^{[7][11]}

MMP inhibitors can impede cancer progression through multiple pathways. By preventing the breakdown of the extracellular matrix, they can inhibit the physical dissemination of tumor cells. Furthermore, MMPs are involved in the release and activation of growth factors and the regulation of cell adhesion molecules, all of which are critical for tumor growth and angiogenesis.





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